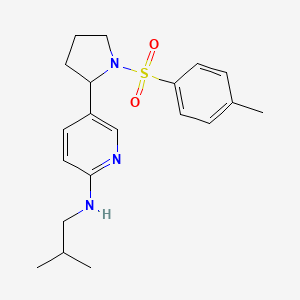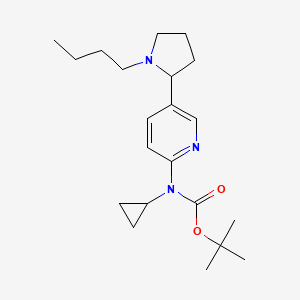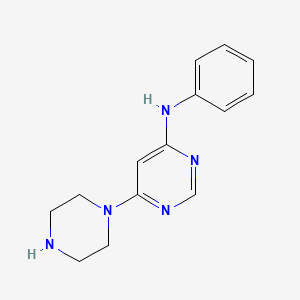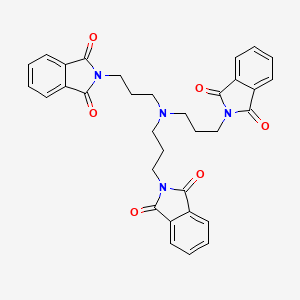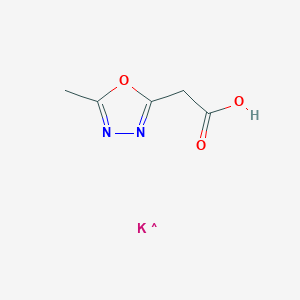![molecular formula C7H10NaO3+ B11818996 Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)
Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is a chemical compound with the molecular formula C7H10NaO3. It is a sodium salt derivative of 2-oxaspiro[3.3]heptane-6-carboxylic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclopropane ring system. The compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a sodium base. One common method includes the neutralization of the carboxylic acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
In an industrial setting, the production of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) may involve large-scale neutralization reactions using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) as the base. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxaspiro[3.3]heptane-6-carboxamide
- 2-Oxaspiro[3.3]heptane-6-carboxylate esters
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is unique due to its sodium salt form, which enhances its solubility in water and facilitates its use in aqueous reactions. The spirocyclic structure also imparts distinct chemical reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C7H10NaO3+ |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-7(4-10-5)2-1-3-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChI Key |
XDGHYAOZVQWXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC2C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




